molecular formula C13H20N2O B228618 1-[2-(3-Methylphenoxy)ethyl]piperazine

1-[2-(3-Methylphenoxy)ethyl]piperazine

Cat. No. B228618
M. Wt: 220.31 g/mol
InChI Key: VFPRJDHZWDSDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Methylphenoxy)ethyl]piperazine, also known as MPEP, is a chemical compound that belongs to the piperazine family. It was first synthesized in the 1990s and has since been widely used in scientific research due to its unique properties.

Scientific Research Applications

1-[2-(3-Methylphenoxy)ethyl]piperazine is mainly used in neuroscience research as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, anxiety, and addiction. 1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to block the effects of mGluR5 activation in animal models, leading to the discovery of its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.

Mechanism of Action

1-[2-(3-Methylphenoxy)ethyl]piperazine acts as a competitive antagonist of mGluR5 by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This prevents the activation of the receptor by glutamate, a neurotransmitter that binds to the receptor's orthosteric site. By blocking mGluR5 activation, 1-[2-(3-Methylphenoxy)ethyl]piperazine reduces the excitability of neurons and modulates synaptic plasticity, leading to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[2-(3-Methylphenoxy)ethyl]piperazine has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to improve cognitive function and reduce anxiety-like behavior in mice. It has also been shown to reduce the expression of inflammatory cytokines in the brain and spinal cord, suggesting its potential anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine.

Advantages and Limitations for Lab Experiments

1-[2-(3-Methylphenoxy)ethyl]piperazine has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific manipulation of this receptor in animal models. It is also relatively stable and can be easily synthesized in the lab. However, 1-[2-(3-Methylphenoxy)ethyl]piperazine has some limitations. For example, it has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research on 1-[2-(3-Methylphenoxy)ethyl]piperazine. One direction is to investigate its potential therapeutic applications in neurological disorders, such as addiction and Parkinson's disease. Another direction is to explore its effects on other neurotransmitter systems, such as the dopaminergic system. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-[2-(3-Methylphenoxy)ethyl]piperazine and its potential side effects.

Synthesis Methods

1-[2-(3-Methylphenoxy)ethyl]piperazine can be synthesized using a two-step process. The first step involves the reaction of 3-methylphenol with 2-chloroethylpiperazine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1-bromo-2-(3-methylphenoxy)ethane to obtain 1-[2-(3-Methylphenoxy)ethyl]piperazine. The purity of the final product can be improved through recrystallization or column chromatography.

properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]piperazine

InChI

InChI=1S/C13H20N2O/c1-12-3-2-4-13(11-12)16-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3

InChI Key

VFPRJDHZWDSDTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCN2CCNCC2

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCNCC2

Origin of Product

United States

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